2-(4-morpholinyl)ethyl 3-bromobenzoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-morpholinyl)ethyl 3-bromobenzoate hydrochloride, also known as Ro 20-1724, is a selective inhibitor of cyclic AMP-specific phosphodiesterase (PDE) type 4. It is widely used in scientific research to study the role of PDE4 in various physiological processes.
Wirkmechanismus
2-(4-morpholinyl)ethyl 3-bromobenzoate hydrochloride 20-1724 selectively inhibits PDE4 by binding to its catalytic site and preventing the hydrolysis of cyclic AMP. This leads to an increase in the levels of cyclic AMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways.
Biochemical and Physiological Effects:
This compound 20-1724 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of cyclic AMP in various tissues including the brain, lungs, and immune cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to reduce airway hyperresponsiveness in animal models of asthma.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-morpholinyl)ethyl 3-bromobenzoate hydrochloride 20-1724 in lab experiments is its high selectivity for PDE4. This allows researchers to specifically target the PDE4 pathway without affecting other pathways. However, one limitation of using this compound 20-1724 is its relatively low potency compared to other PDE4 inhibitors such as rolipram.
Zukünftige Richtungen
There are several future directions for research on 2-(4-morpholinyl)ethyl 3-bromobenzoate hydrochloride 20-1724. One area of interest is the role of PDE4 in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more potent and selective PDE4 inhibitors for use in clinical settings. Additionally, the use of this compound 20-1724 in combination with other drugs for the treatment of various diseases is an area of active research.
Synthesemethoden
The synthesis of 2-(4-morpholinyl)ethyl 3-bromobenzoate hydrochloride 20-1724 involves the reaction of 3-bromobenzoic acid with 2-(4-morpholinyl)ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with hydrochloric acid to yield the final product in the form of a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
2-(4-morpholinyl)ethyl 3-bromobenzoate hydrochloride 20-1724 has been extensively used in scientific research to investigate the role of PDE4 in various physiological processes such as inflammation, asthma, depression, and memory function. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to improve memory function by increasing the levels of cyclic AMP in the hippocampus.
Eigenschaften
IUPAC Name |
2-morpholin-4-ylethyl 3-bromobenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3.ClH/c14-12-3-1-2-11(10-12)13(16)18-9-6-15-4-7-17-8-5-15;/h1-3,10H,4-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXRJHZGBVQLLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)C2=CC(=CC=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.